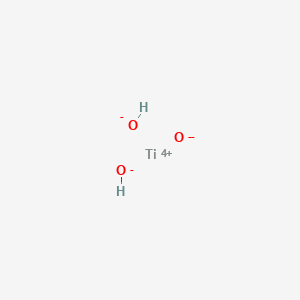
Antimony-124
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony-124 is a radioactive isotope of antimony with a half-life of 60.2 days. It is used in various scientific research applications, including nuclear medicine, environmental studies, and material science.
Mécanisme D'action
Antimony-124 emits beta particles during decay, which can penetrate tissues and cause damage to cells. In nuclear medicine, it is used to target cancer cells and destroy them through the emission of beta particles. The mechanism of action of Antimony-124 in environmental studies and material science is to track the movement and behavior of the isotope in the environment or material being studied.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Antimony-124 depend on the dose and duration of exposure. High doses of Antimony-124 can cause damage to cells and tissues, leading to radiation sickness and other health problems. Low doses of Antimony-124 are generally safe and are used in nuclear medicine and other scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Antimony-124 in lab experiments include its high specific activity, which allows for precise measurements, and its long half-life, which allows for extended studies. The limitations of using Antimony-124 in lab experiments include its high cost and the need for specialized equipment and facilities to handle radioactive materials safely.
Orientations Futures
For the use of Antimony-124 in scientific research include the development of new radiopharmaceuticals, the study of the behavior of radioactive isotopes in the environment, and the investigation of the properties and behavior of materials at the atomic level.
Méthodes De Synthèse
Antimony-124 is produced by irradiating natural antimony with neutrons in a nuclear reactor. The process involves bombarding the antimony-123 isotope with neutrons, which results in the production of antimony-124. The resulting antimony-124 isotope is then separated from the other isotopes through a process of chemical separation.
Applications De Recherche Scientifique
Antimony-124 has various scientific research applications, including nuclear medicine, environmental studies, and material science. In nuclear medicine, it is used as a tracer to diagnose and treat cancer and other diseases. It is also used in environmental studies to determine the source and transport of pollutants in the environment. In material science, it is used to study the structure and properties of materials.
Propriétés
Numéro CAS |
14683-10-4 |
|---|---|
Nom du produit |
Antimony-124 |
Formule moléculaire |
Sb |
Poids moléculaire |
123.90594 g/mol |
Nom IUPAC |
antimony-124 |
InChI |
InChI=1S/Sb/i1+2 |
Clé InChI |
WATWJIUSRGPENY-NJFSPNSNSA-N |
SMILES isomérique |
[124Sb] |
SMILES |
[Sb] |
SMILES canonique |
[Sb] |
Synonymes |
124Sb radioisotope Antimony-124 Sb-124 radioisotope |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



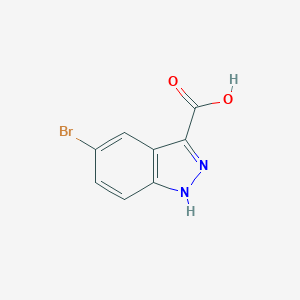
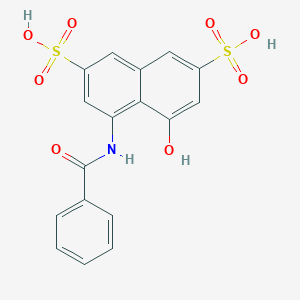
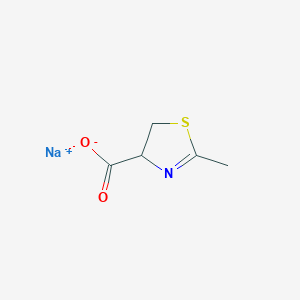
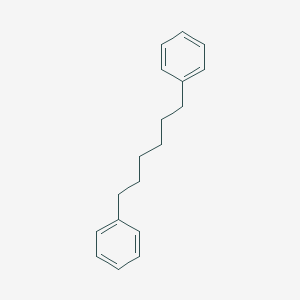
![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)
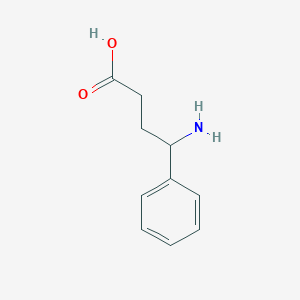
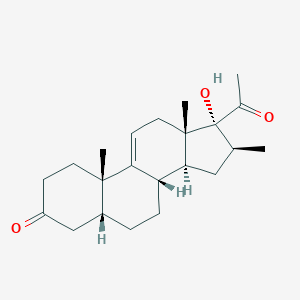
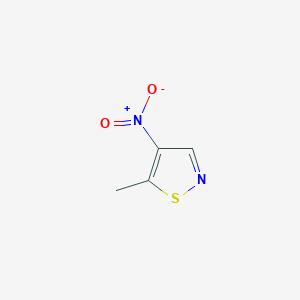
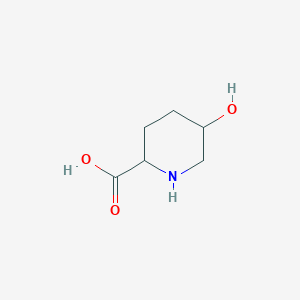
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)

